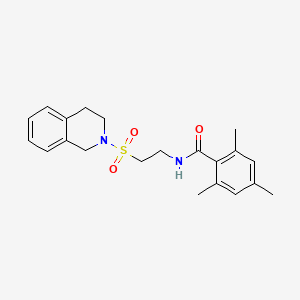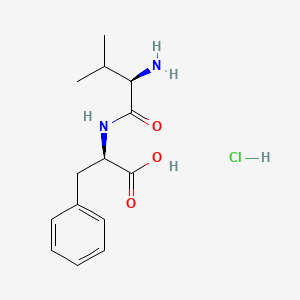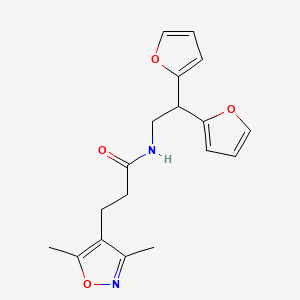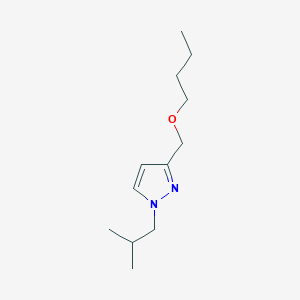
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide” is a chemical compound. It is derived from 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride . The compound has a molecular weight of 491.63 and a molecular formula of C23 H29 N3 O5 S2 .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride, a precursor to the compound , has been accomplished through employing transition metal catalysts . A mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .Molecular Structure Analysis
The InChI code for 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride is 1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 . This provides a detailed description of the molecular structure of the compound.Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis. For instance, the α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) involves DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a logP value of 2.1293 and a logD value of 2.1293 . These values indicate the compound’s solubility in water and organic solvents.Wissenschaftliche Forschungsanwendungen
Multicomponent Selective Synthesis
The compound is used in the multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines . This process involves the use of hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . The compound plays a crucial role in selectively synthesizing six-membered heterocycles .
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
The compound is involved in the synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . These triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Antioxidant Properties
Quinoline derivatives of the compound have the potential to function as powerful antioxidants against oxidative damage . This could be significantly helpful in neuroprotection against Parkinsonism .
Construction of 3D Co(ii) MOFs
The compound is used in the construction of 3D Co(ii) MOFs . By introducing various secondary aromatic polycarboxylate anions into the Co (II)-tpt system, new complexes can be obtained .
Quality Assurance for Mechanical Fasteners
The compound, referred to as “F2282-0149”, is used in the quality assurance for carbon and alloy steel wire, rods, and bars for mechanical fasteners . It is used in the manufacturing process and finished product application .
Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines
The compound is used in the oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines . This process is accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .
Inhibitor of Aldo-Keto Reductase AKR1C3
The compound is a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .
Tandem Cyclization
The compound is used in tandem cyclization . The 3,4-dihydroisoquinolin-2(1H)-one unit is an important and pivotal N-heterocyclic building block that is found in many naturally occurring compounds and biologically active frameworks .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-12-16(2)20(17(3)13-15)21(24)22-9-11-27(25,26)23-10-8-18-6-4-5-7-19(18)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFUYDDNGISGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2844132.png)
![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2844133.png)

![4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2844135.png)
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844139.png)
![2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2844140.png)



![1,7-dimethyl-3-(3-phenylpropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844147.png)
